REACTION_SMILES
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[CH:1]([CH3:2])([CH2:3][CH3:4])[c:5]1[c:6]([NH2:7])[c:8]([CH:12]([CH3:13])[CH3:14])[cH:9][cH:10][cH:11]1.[N:15](=[O:16])[O-:17].[NH2:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[Na+:18].[OH2:31].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[CH:1]([CH3:2])([CH2:3][CH3:4])[c:5]1[c:6]([OH:16])[c:8]([CH:12]([CH3:13])[CH3:14])[cH:9][cH:10][cH:11]1
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Name
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CCC(C)c1cccc(C(C)C)c1N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)c1cccc(C(C)C)c1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Nc1ccccc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
|
CCC(C)c1cccc(C(C)C)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |